N-(2-methoxyphenyl)-N'-(4-phenylbutan-2-yl)ethanediamide
Overview
Description
“N-(2-methoxyphenyl)-N’-(4-phenylbutan-2-yl)ethanediamide” is an organic compound that belongs to the class of ethanediamides. These compounds are characterized by the presence of two amide groups attached to an ethane backbone. The specific structure of this compound includes a methoxyphenyl group and a phenylbutan group, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-methoxyphenyl)-N’-(4-phenylbutan-2-yl)ethanediamide” typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxyaniline and 4-phenylbutan-2-amine.
Formation of Amide Bonds: The amide bonds are formed through a condensation reaction between the amines and an appropriate carboxylic acid derivative, such as ethanedioyl dichloride.
Reaction Conditions: The reaction is usually carried out in the presence of a dehydrating agent, such as thionyl chloride, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The use of large-scale reactors to handle the bulk quantities of starting materials.
Catalysts: The use of catalysts to increase the reaction rate and yield.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(2-methoxyphenyl)-N’-(4-phenylbutan-2-yl)ethanediamide” can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of diamines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of “N-(2-methoxyphenyl)-N’-(4-phenylbutan-2-yl)ethanediamide” involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyphenyl)-N’-(4-phenylbutan-2-yl)ethanediamide: can be compared with other ethanediamides, such as:
Uniqueness
The unique combination of the methoxyphenyl and phenylbutan groups in “N-(2-methoxyphenyl)-N’-(4-phenylbutan-2-yl)ethanediamide” may impart distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-N'-(4-phenylbutan-2-yl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-14(12-13-15-8-4-3-5-9-15)20-18(22)19(23)21-16-10-6-7-11-17(16)24-2/h3-11,14H,12-13H2,1-2H3,(H,20,22)(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUISFSJBUXFSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C(=O)NC2=CC=CC=C2OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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